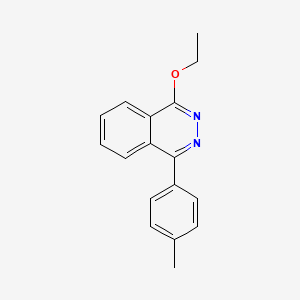
1-Ethoxy-4-(4-methylphenyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-(4-methylphenyl)phthalazine is a heterocyclic organic compound that belongs to the phthalazine family. Phthalazines are known for their diverse biological activities and pharmacological properties. This compound is characterized by the presence of an ethoxy group and a methylphenyl group attached to the phthalazine core, making it a unique and valuable molecule in various scientific research fields.
Métodos De Preparación
The synthesis of 1-Ethoxy-4-(4-methylphenyl)phthalazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylhydrazine and ethyl 4-chlorobenzoate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include palladium catalysts for coupling reactions and base catalysts like potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
1-Ethoxy-4-(4-methylphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form phthalazine dicarboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as zinc and hydrochloric acid to yield orthoxylylene diamine.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule. For example, treatment with phosphorus oxychloride can yield chlorophthalazine.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the phthalazine core using boron reagents and palladium catalysts.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-(4-methylphenyl)phthalazine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antimicrobial agents.
Medicine: Phthalazine derivatives, including this compound, are investigated for their potential as anticancer, anti-inflammatory, and anticonvulsant agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, such as cyclooxygenase-2 (COX-2), and bind to receptors, such as gamma-aminobutyric acid (GABA) receptors. These interactions lead to various pharmacological effects, including anti-inflammatory and anticonvulsant activities.
Comparación Con Compuestos Similares
1-Ethoxy-4-(4-methylphenyl)phthalazine can be compared with other similar compounds, such as:
Phthalazine: The parent compound, phthalazine, shares the same core structure but lacks the ethoxy and methylphenyl substituents.
Phthalazinone: Phthalazinone derivatives have a keto group in place of the ethoxy group, leading to different chemical and biological properties.
Quinoxaline: Quinoxaline is an isomeric compound with a similar bicyclic structure but different nitrogen atom positions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1-ethoxy-4-(4-methylphenyl)phthalazine |
InChI |
InChI=1S/C17H16N2O/c1-3-20-17-15-7-5-4-6-14(15)16(18-19-17)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
Clave InChI |
BMOBBJBHCYMHQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















